5-chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with appropriate chlorinated reagents under controlled conditions. One common method involves the use of 5-chloro-2-aminophenol as a starting material, which is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts or ionic liquid catalysts may be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
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Properties
CAS No. |
883279-88-7 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64g/mol |
IUPAC Name |
5-chloro-3-propan-2-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10ClNO2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,1-2H3 |
InChI Key |
ANQHWEVESFIYMW-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)OC1=O |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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